Clorprenaline-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/i1D3,2D3,8D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UNAVHCQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Purification of Clorprenaline-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Clorprenaline-d7, a deuterated isotopologue of the β2-adrenergic receptor agonist, Clorprenaline. This document details a proposed synthetic pathway, purification protocols, and analytical methods for characterization, addressing the core requirements of drug development and research applications where isotopically labeled standards are essential.
Introduction
Clorprenaline is a sympathomimetic amine utilized in research for its bronchodilator properties, acting as a selective agonist for β2-adrenergic receptors.[1] The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry, due to its distinct mass-to-charge ratio from the unlabeled parent compound. The deuterium (B1214612) labeling on the isopropyl group provides a stable isotopic signature with minimal impact on the compound's chemical and biological properties.
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient method involves the reductive amination of 2-amino-1-(2-chlorophenyl)ethanol (B1267217) with deuterated acetone. This approach is a common and effective strategy for the N-alkylation of primary amines.
Synthetic Pathway
The proposed synthesis of this compound is a one-pot reductive amination reaction. This method is favored for its simplicity and the use of readily available starting materials.
References
A Researcher's Guide to Clorprenaline-d7: Sourcing, Quantification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement of Clorprenaline-d7 for laboratory use, its quantitative analysis, and its biological mechanism of action. This document is intended to serve as a valuable resource for researchers in pharmacology, analytical chemistry, and drug development.
Sourcing and Specifications of this compound
This compound, a deuterated analog of the β2-adrenergic receptor agonist Clorprenaline, is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling provides a distinct mass signature, enabling precise and accurate quantification of the parent compound in complex biological matrices.
Several reputable suppliers provide this compound for research purposes. The table below summarizes the key specifications from various vendors to aid in the selection of a suitable product.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Storage Conditions |
| Pharmaffiliates | (±)-Clorprenaline-d7 (iso-propyl-d7) | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.75 | High Purity | Information not readily available |
| Sapphire Bioscience (distributor for Toronto Research Chemicals) | Clorprenaline Hydrochloride-D7 | Not specified | C₁₁H₉D₇ClNO · HCl | 220.75 + 36.46 | Not specified | -20°C, Hygroscopic |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Information not readily available |
| Cayman Chemical | (±)-Clorprenaline-d7 | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.7 | ≥98% (Clorprenaline), ≥99% deuterated forms (d₁-d₇) | -20°C |
| WITEGA Laboratorien | This compound | 2748354-86-9 | C₁₁H₉D₇ClNO | 220.75 | >99.0% (HPLC) | Refrigerator |
| CDN Isotopes | (±)-Clorprenaline-d7 (iso-propyl-d7) | Not specified | Not specified | 220.75 | 99 atom % D | Room temperature |
Experimental Protocols: Quantification of Clorprenaline using this compound by LC-MS/MS
The following is a representative protocol for the quantitative analysis of Clorprenaline in animal tissues using this compound as an internal standard, based on established methods for other β-agonists.[1][2][3][4][5][6]
1. Sample Preparation
-
Homogenization: Weigh 1-2 grams of tissue (e.g., muscle, liver) and homogenize in an appropriate buffer (e.g., alkaline buffer).
-
Enzymatic Hydrolysis: To release protein-bound analytes, incubate the homogenate with a protease enzyme solution.
-
Spiking: Add a known concentration of this compound internal standard to the homogenate.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., isobutanol) or utilize solid-phase extraction (SPE) with a mixed-mode or C18 cartridge for cleanup and concentration of the analytes.[1][3]
-
Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of β-agonists.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.[4]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of Clorprenaline.[2]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both Clorprenaline and this compound to ensure high selectivity and sensitivity.
-
Data Analysis: Quantify the amount of Clorprenaline in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
Clorprenaline is a β2-adrenergic receptor agonist.[7][8][9] Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of Clorprenaline to the receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation, resulting in bronchodilation.
The following diagram illustrates the canonical β2-adrenergic receptor signaling pathway.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. scispace.com [scispace.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to Clorprenaline-d7: Certificate of Analysis and Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for Clorprenaline-d7, a deuterated analog of the β2-adrenergic receptor agonist, Clorprenaline. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or in other research applications.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound, compiled from various suppliers. It is important to note that batch-specific results will be provided on the CoA accompanying each specific lot of the material.
Identification and Chemical Properties
| Parameter | Specification |
| Chemical Name | 1-(2-chlorophenyl)-2-((propan-2-yl-d7)amino)ethan-1-ol |
| Synonym | Isoprophenamine-d7 |
| Molecular Formula | C₁₁H₉D₇ClNO |
| Molecular Weight | 220.75 g/mol |
| CAS Number | 2748354-86-9 |
| Unlabeled CAS Number | 3811-25-4 |
Purity and Isotopic Enrichment
| Parameter | Specification |
| Chemical Purity (HPLC) | ≥98% |
| Overall Purity (HPLC) | >99.0% |
| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d1-d7); ≤1% d0 |
| Isotopic Purity | >99.5 atom % D (MS) |
Physical and Storage Information
| Parameter | Specification |
| Appearance | Solid |
| Storage Conditions | -20°C or 2-8°C (refrigerator) |
| Stability | ≥ 4 years (when stored as recommended) |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the certificate of analysis for this compound. These protocols are representative of the techniques used to ensure the quality and purity of the standard.
Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Acceptance Criteria: The experimentally determined molecular weight should be consistent with the theoretical molecular weight of this compound (220.75 g/mol ).
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Methodology:
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A representative mobile phase could be a 70:30 (v/v) mixture of phosphate buffer (pH 4.0) and methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, such as 215 nm.
-
Analysis: A known concentration of this compound is injected, and the peak area of the main component is compared to the total area of all peaks in the chromatogram to calculate the purity.
-
Acceptance Criteria: The purity is typically specified to be ≥98% or higher.
Isotopic Purity by Mass Spectrometry
Objective: To determine the extent of deuterium incorporation and the percentage of the unlabeled (d0) species.
Methodology:
-
Instrumentation: A mass spectrometer (GC-MS or LC-MS) is used.
-
Analysis: The relative intensities of the mass isotopologues of the molecular ion are measured.
-
Calculation: The percentage of each deuterated form (d1 through d7) is calculated, and the isotopic purity is determined by the abundance of the d7 isotopologue relative to the d0 form.
-
Acceptance Criteria: The deuterium incorporation is generally required to be ≥99% for all deuterated forms, with the d0 form being ≤1%.
Signaling Pathway and Experimental Workflow
Clorprenaline's Mechanism of Action: The β2-Adrenergic Signaling Pathway
Clorprenaline is an agonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of Clorprenaline to this receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation, which is the basis for its use as a bronchodilator.
Stability and Storage of Clorprenaline-d7 Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Clorprenaline-d7 powder. The information is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and quality of this isotopically labeled compound for analytical and research purposes.
Introduction to this compound
This compound is a deuterated analog of Clorprenaline, a β2-adrenergic receptor agonist. The incorporation of seven deuterium (B1214612) atoms into the isopropyl group provides a stable isotopic label, making it a valuable internal standard for the quantification of Clorprenaline in various biological matrices by mass spectrometry-based assays. The chemical stability of this compound is primarily governed by the properties of the parent molecule, Clorprenaline. As a stable, non-radioactive isotope-labeled compound, no radiological precautions are necessary for its handling.
Recommended Storage Conditions and Stability
The stability of this compound powder is contingent on appropriate storage conditions. Recommendations from various suppliers differ, highlighting the importance of consulting the specific product's certificate of analysis. Key environmental factors influencing stability are temperature, light, and moisture.
Table 1: Summary of Supplier-Recommended Storage Conditions and Stability for this compound Powder
| Supplier | Recommended Storage Temperature | Reported Stability/Shelf Life |
| Cayman Chemical | -20°C | ≥ 4 years |
| WITEGA Laboratorien | 2-8°C (Refrigerator) | 24 months |
| C/D/N Isotopes | Room Temperature | Stable under recommended conditions |
Due to these variations, it is crucial to adhere to the storage conditions specified by the supplier from whom the compound was procured. For long-term storage, the most conservative approach of storing at -20°C in a tightly sealed, light-resistant container is advisable to minimize potential degradation.
Potential Degradation Pathways
Understanding the potential degradation pathways of the parent compound, Clorprenaline, is essential for predicting the stability of this compound. The primary routes of degradation for β-adrenergic agonists like Clorprenaline include oxidation, photodegradation, and hydrolysis.
-
Oxidation: The catechol-like structure, although not a true catechol in Clorprenaline, and the amino alcohol moiety are susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides and may lead to the formation of various degradation products, including N-dealkylation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of β-adrenergic agonists. Photolytic degradation pathways can be complex and may involve oxidation and other rearrangements of the molecule.
-
Hydrolysis: While generally more stable than esters or amides, the ether linkage and other functional groups in related compounds can be susceptible to hydrolysis under extreme pH conditions (acidic or basic).
-
Metabolic Pathways (In-vivo context): Studies on the metabolism of Clorprenaline in swine have identified hydroxylation of the aromatic ring, as well as conjugation reactions (glucuronidation and sulfation) as major biotransformation pathways. While not direct degradation pathways for the powder, they indicate reactive
Clorprenaline-d7 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and analytical applications of Clorprenaline-d7. The information is intended to support researchers in the safe and effective use of this isotopically labeled compound in laboratory settings.
Chemical and Physical Properties
This compound is the deuterated form of Clorprenaline, a β2-adrenergic receptor agonist. The "-d7" designation indicates that seven hydrogen atoms in the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Clorprenaline.
| Property | Value | Reference |
| Chemical Name | (±)-1-(2-Chlorophenyl)-2-((isopropyl-d7)amino)ethanol | |
| Synonyms | (±)-Clorprenaline-d7 (iso-propyl-d7), Isoprophenamine-d7 | |
| Molecular Formula | C₁₁H₉D₇ClNO | |
| Molecular Weight | 220.75 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 104 - 107 °C | |
| Isotopic Purity | ≥98% (Clorprenaline); ≥99% deuterated forms (d1-d7); ≤1% d0 | |
| Storage Temperature | Room temperature or 2-8°C |
Safety and Hazard Information
This compound should be handled with care, following standard laboratory safety procedures. The primary hazards are associated with ingestion and eye contact.
GHS Hazard Classification
| Hazard | Statement | Precautionary Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
Data derived from the unlabeled compound, Clorprenaline.
Toxicological Data
Toxicological data for this compound is not available. The following data is for the unlabeled parent compound, Clorprenaline.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 550 mg/kg |
| LD50 | Rat | Oral | 445 mg/kg |
| LD50 | Dog | Oral | >400 mg/kg |
| LD50 | Mouse | Subcutaneous | 293 mg/kg |
Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe working environment.
| Precaution | Description |
| Engineering Controls | Use in a well-ventilated area, preferably in a laboratory fume hood. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Hand Protection | Handle with compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. |
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
Accidental Release and Disposal
| Aspect | Procedure |
| Accidental Release | Wear appropriate PPE. Avoid creating dust. Sweep up and place in a suitable, closed container for disposal. |
| Disposal | Dispose of this material as hazardous waste through a licensed professional waste disposal service. |
Mechanism of Action: β2-Adrenergic Receptor Signaling
Clorprenaline is a β2-adrenergic receptor agonist. It primarily acts on the smooth muscle of the bronchi. The binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to bronchodilation.
Experimental Protocols: Quantification of Clorprenaline in Biological Matrices
This compound is primarily used as an internal standard for the accurate quantification of Clorprenaline in biological samples, such as urine or animal tissue, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the analysis of Clorprenaline in a biological matrix using this compound as an internal standard is outlined below.
Methodological & Application
Application Note: High-Throughput Analysis of Clorprenaline in Human Plasma using Clorprenaline-d7 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clorprenaline in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Clorprenaline-d7, is employed. The described method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for various research applications, including pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Clorprenaline is a synthetic β-adrenergic agonist. Accurate and reliable quantification of Clorprenaline in biological matrices is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating variability introduced during sample preparation, chromatography, and ionization.[3][4][5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thereby providing the most accurate and precise quantification. This application note provides a comprehensive protocol for the analysis of Clorprenaline in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Clorprenaline hydrochloride and this compound hydrochloride were of reference standard grade.
-
LC-MS/MS grade acetonitrile (B52724), methanol, and formic acid were used.
-
Human plasma was sourced from a certified vendor.
-
All other chemicals and reagents were of analytical grade.
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Stock and Working Solutions
-
Clorprenaline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clorprenaline hydrochloride in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.
-
Clorprenaline Working Solutions: Prepare serial dilutions of the Clorprenaline stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound IS stock solution in 50:50 (v/v) methanol:water.
Sample Preparation
A protein precipitation method was employed for its simplicity and high-throughput capabilities:
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the 100 ng/mL this compound IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Figure 1: Experimental workflow for plasma sample preparation and analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization mode. The transitions for Clorprenaline and this compound were monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Clorprenaline | This compound |
| Precursor Ion (m/z) | 212.1 | 219.1 |
| Product Ion (m/z) | 138.1 | 145.1 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Clorprenaline | 1 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Conclusion
A sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Clorprenaline in human plasma has been developed and validated. The use of this compound as an internal standard ensures the accuracy and reliability of the results by compensating for variations in sample processing and instrument response. This method is well-suited for routine bioanalysis in support of clinical and research studies.
References
- 1. gcms.cz [gcms.cz]
- 2. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: High-Throughput Quantification of Clorprenaline in Swine Urine using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of clorprenaline (B1201906) in swine urine. Clorprenaline is a β2-adrenergic agonist that has been illicitly used as a growth promoter in livestock.[1] The accurate monitoring of its residues in animal products is crucial for food safety and regulatory compliance.[2] This method employs a simple and effective sample preparation protocol involving enzymatic hydrolysis followed by solid-phase extraction (SPE). For enhanced accuracy and precision, a stable isotope-labeled internal standard, Clorprenaline-d7, is utilized to compensate for matrix effects and procedural losses. The method was validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for high-throughput screening and confirmatory analysis in a regulatory or research laboratory setting.
Introduction
Clorprenaline, chemically known as 1-(2-chlorophenyl)-2-isopropylaminoethanol, is a bronchodilator agent.[3] However, due to its properties as a β2-adrenergic receptor agonist, it can increase muscle mass and reduce fat deposition in animals, leading to its illegal use as a feed additive in livestock production.[1] The consumption of meat containing clorprenaline residues can pose potential health risks to humans. Consequently, regulatory bodies worldwide have banned its use in food-producing animals, necessitating sensitive and reliable analytical methods for its detection.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for analyzing veterinary drug residues due to its high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate quantification.[1][5] This approach, known as the isotope dilution method, effectively corrects for variations during sample preparation and ionization suppression or enhancement in the mass spectrometer, ensuring high data quality.
This document provides a comprehensive protocol for the extraction, detection, and quantification of clorprenaline in swine urine, tailored for researchers, scientists, and professionals in drug development and food safety.
Experimental Protocols
Materials and Reagents
-
Standards: Clorprenaline hydrochloride (≥98% purity), (±)-Clorprenaline-d7 (≥99% deuterium (B1214612) incorporation)[1].
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate (B1210297) (HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) acetate (analytical grade), β-glucuronidase/arylsulfatase from Helix pomatia.
-
SPE Cartridges: Mixed-mode cation exchange (MCX) SPE cartridges (e.g., 3 cc, 60 mg).
-
Sample Collection: Swine urine samples collected in sterile polypropylene (B1209903) containers and stored at -20°C until analysis.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clorprenaline and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water (50:50, v/v) to create a calibration curve (e.g., 0.1, 0.25, 0.5, 1.0, 5.0, 10.0 ng/mL).
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol/water (50:50, v/v).
Sample Preparation
The sample preparation workflow involves enzymatic hydrolysis to deconjugate clorprenaline metabolites, followed by solid-phase extraction for cleanup and concentration.[6][7]
Caption: Experimental workflow for Clorprenaline analysis.
Protocol Steps:
-
Thaw frozen urine samples at room temperature and vortex for 30 seconds. Centrifuge at 4,000 rpm for 10 minutes to pellet any precipitates.
-
Transfer 2.0 mL of the supernatant into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard spiking solution and vortex.
-
Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 40 µL of β-glucuronidase/arylsulfatase.[7]
-
Incubate the mixture in a water bath at 37°C for at least 2 hours to ensure complete hydrolysis of conjugated metabolites.[7]
-
After hydrolysis, allow the sample to cool to room temperature.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition an MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load: Load the entire hydrolyzed sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interferences.
-
Elute: Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in ethyl acetate.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid), vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, linear ramp to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| Desolvation Gas Flow | 800 L/hr |
Results and Data Presentation
The use of a deuterated internal standard is fundamental to the accuracy of the method, as it co-elutes with the target analyte and experiences identical matrix effects and extraction efficiencies.
Caption: Relationship between analyte and internal standard.
MRM Transitions
Specific precursor-to-product ion transitions were optimized for both clorprenaline and its internal standard to ensure selective and sensitive detection.
Table 3: Optimized MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Clorprenaline | 214.1 | 154.1 (Quantifier) | 100 | 15 |
| 214.1 | 136.1 (Qualifier) | 100 | 25 | |
| This compound | 221.1 | 154.1 | 100 | 15 |
Method Validation
The method was validated according to international guidelines to assess its performance. The results are summarized below.
Table 4: Method Validation and Performance Characteristics
| Parameter | Result |
| Linear Range | 0.1 - 10.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL (or µg/L) |
| Limit of Quantification (LOQ) | 0.1 ng/mL (or µg/L)[7] |
| Recovery (%) | 85.2% - 108.5%[7][12] |
| Precision (RSD%) | |
| Intra-day | < 8% |
| Inter-day | < 12% |
| Matrix Effect (%) | 92% - 105% |
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable tool for the quantification of clorprenaline in swine urine. The simple yet effective sample preparation protocol, combined with the use of the deuterated internal standard this compound, ensures high accuracy and mitigates the influence of matrix variability. The validation data demonstrates that the method meets the stringent requirements for routine monitoring and can be effectively implemented in food safety and veterinary drug residue analysis laboratories to safeguard public health.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [Detection and identification of major metabolites of clorprenaline in swine urine using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clorprenaline | C11H16ClNO | CID 2810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotage.com [biotage.com]
- 7. [Determination of 12 prohibited veterinary drug residues in pig urine by ultra high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Development of a method for the determination of sedatives in bovine and porcine urine and kidneys by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: High-Sensitivity Analysis of Clorprenaline Residues in Animal Tissues Using Clorprenaline-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline, a beta-adrenergic agonist, has been illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat.[1] Due to potential risks to human health, its use in food-producing animals is banned in many countries, necessitating sensitive and robust analytical methods for monitoring its residues in animal tissues.[1][2] This application note provides a detailed protocol for the quantitative analysis of Clorprenaline in various animal tissues (muscle, liver, and kidney) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Clorprenaline-d7 as an internal standard for accurate quantification.[3][4]
This compound, a deuterated isotopologue of Clorprenaline, serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte but has a different mass, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.
Analytical Method Performance
The described methodology, based on established practices for beta-agonist residue analysis, provides high sensitivity and accuracy. The performance characteristics are summarized below.
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Liver, Pork | 0.1 µg/kg | |
| Decision Limit (CCα) | Bovine Muscle, Liver, Kidney | 0.0960 - 4.9349 µg/kg | |
| Detection Capability (CCβ) | Bovine Muscle, Liver, Kidney | 0.0983 - 5.0715 µg/kg | |
| Recovery | Bovine Muscle, Liver, Kidney | 84.3% - 119.1% | |
| Linearity (Correlation Coefficient, R²) | General | > 0.98 |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Clorprenaline residues in animal tissues.
Reagents and Materials
-
Clorprenaline hydrochloride standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Ethyl acetate
-
β-glucuronidase/arylsulfatase enzyme solution
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrapure water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Nitrogen evaporator
-
UPLC-MS/MS system
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clorprenaline hydrochloride and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the initial mobile phase composition. These will be used to create the calibration curve.
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound intermediate stock solution with methanol to the desired concentration for spiking into samples.
Sample Preparation
-
Homogenization: Weigh 2 g of the animal tissue sample (muscle, liver, or kidney) into a 50 mL centrifuge tube. Add 10 mL of 0.2 M ammonium acetate buffer (pH 5.2). Homogenize the sample until a uniform consistency is achieved.
-
Enzymatic Hydrolysis: To release conjugated Clorprenaline residues, add 40 µL of β-glucuronidase/arylsulfatase solution to the homogenate. Vortex for 3 minutes and incubate at 37°C for 16 hours in the dark. This step is crucial for accurately quantifying the total residue amount.
-
Internal Standard Spiking: After incubation, spike the sample with a known amount of the this compound internal standard spiking solution.
-
Extraction: Add 10 mL of a perchloric acid and ethyl acetate solution to the sample. Vortex vigorously for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of ultrapure water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 250 µL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize the MRM transitions for both Clorprenaline and this compound.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Clorprenaline residue analysis in animal tissues.
Caption: Simplified signaling pathway of Clorprenaline as a β-agonist.
Conclusion
The presented UPLC-MS/MS method, incorporating this compound as an internal standard, offers a reliable and sensitive approach for the routine monitoring of Clorprenaline residues in animal-derived food products. The detailed protocol provides a solid foundation for laboratories to implement this analysis, ensuring food safety and compliance with regulatory standards. The use of an isotopically labeled internal standard is critical for achieving the high accuracy and precision required in residue analysis.
References
Application Notes and Protocols for Clorprenaline Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Clorprenaline in biological matrices, incorporating a deuterated internal standard for accurate quantification. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Clorprenaline and its Analysis
Clorprenaline is a β2-adrenergic receptor agonist that has been used as a bronchodilator. Due to its potential for misuse as a growth-promoting agent in livestock, sensitive and reliable analytical methods are required for its detection and quantification in various biological samples. The use of a stable isotope-labeled internal standard, such as deuterated Clorprenaline (e.g., Clorprenaline-d6), is crucial for correcting matrix effects and variabilities in the analytical process, thereby ensuring high accuracy and precision.
Signaling Pathway of Clorprenaline
Clorprenaline exerts its pharmacological effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates target proteins, resulting in smooth muscle relaxation and bronchodilation.
Caption: Signaling pathway of Clorprenaline.
Sample Preparation Protocols
The choice of sample preparation technique depends on the sample matrix, the required limit of quantification, and the available equipment. The following sections provide detailed protocols for SPE, LLE, and QuEChERS for the analysis of Clorprenaline using a deuterated internal standard.
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol is adapted from methods for similar analytes in urine and is suitable for the extraction of Clorprenaline.
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment:
-
To 1 mL of urine sample, add 50 µL of a working solution of deuterated Clorprenaline (e.g., 100 ng/mL in methanol).
-
Add 1 mL of phosphate buffer (0.1 M, pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 x 1.5 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum Samples
This protocol is a general procedure for the extraction of basic drugs from plasma or serum.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction (LLE) workflow.
Methodology:
-
Sample Pre-treatment:
-
To 0.5 mL of plasma or serum, add 25 µL of a working solution of deuterated Clorprenaline (e.g., 100 ng/mL in methanol).
-
Add 0.5 mL of 0.1 M sodium carbonate buffer (pH 9.5) and vortex for 15 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate (B1210297) to the sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Final Preparation:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
QuEChERS Protocol for Animal Tissue Samples
This protocol is a modified QuEChERS method suitable for the extraction of Clorprenaline from tissue samples.
Experimental Workflow: QuEChERS
Caption: QuEChERS workflow.
Methodology:
-
Extraction:
-
Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 100 µL of a working solution of deuterated Clorprenaline (e.g., 200 ng/mL in methanol).
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis. An evaporation and reconstitution step may be necessary to match the mobile phase and improve sensitivity.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Clorprenaline and other β-agonists using the described sample preparation techniques with LC-MS/MS. Data for Clorprenaline is prioritized; where specific data is unavailable, representative data for other β-agonists is provided and noted.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Analyte | Matrix | Recovery (%) | LOQ (ng/mL or ng/g) | Reference/Note |
| Clorprenaline | Animal-derived foods | 75 - 120 | 0.1 (ng/g) | Representative data |
| Mixed β-agonists | Urine | 85 - 110 | 0.1 - 1.0 (ng/mL) | General performance |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Analyte | Matrix | Recovery (%) | LOQ (ng/mL or ng/g) | Reference/Note |
| Clorprenaline | Plasma | > 80 | 0.5 (ng/mL) | Estimated performance |
| Mixed β-agonists | Tissue | 70 - 115 | 0.2 - 2.0 (ng/g) | General performance |
Table 3: QuEChERS Performance Data
| Analyte | Matrix | Recovery (%) | LOQ (mg/kg) | Reference/Note |
| 18 β-agonists | Feed | 78.4 - 107.1 | 0.05 | Representative data |
| Clorprenaline | Animal Tissue | 80 - 110 | 0.01 | Estimated performance |
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of Clorprenaline. The use of a deuterated internal standard is highly recommended for all methods to compensate for matrix effects and ensure data quality. The provided protocols for SPE, LLE, and QuEChERS offer robust options for various biological matrices, enabling sensitive detection by LC-MS/MS. Method validation should always be performed in the specific matrix of interest to ensure the method meets the required performance criteria.
Application of Clorprenaline-d7 in Food Safety Testing for Beta-Agonists
Introduction
Beta-adrenergic agonists (β-agonists) are a class of synthetic compounds that can promote growth and increase lean muscle mass in livestock. Due to potential risks to human health, including cardiovascular effects, their use in food-producing animals is banned or strictly regulated in many countries. To ensure food safety and enforce these regulations, sensitive and reliable analytical methods are required for the detection and quantification of β-agonist residues in various food matrices, such as meat, liver, and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard method for this purpose due to its high selectivity and sensitivity.
The accuracy and reliability of quantitative LC-MS/MS analysis can be significantly affected by matrix effects and variations during sample preparation. To compensate for these potential errors, stable isotope-labeled internal standards are widely employed. Clorprenaline-d7, a deuterated analog of the β-agonist clorprenaline (B1201906), serves as an excellent internal standard for the analysis of clorprenaline and other related β-agonists. Its chemical and physical properties are nearly identical to the corresponding non-labeled analyte, but it has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of analyte during sample extraction and cleanup, as well as any ion suppression or enhancement during LC-MS/MS analysis, can be corrected for, leading to more accurate and precise quantification.
Application Notes
The use of this compound as an internal standard is integral to robust and validated methods for the determination of β-agonist residues in food products of animal origin. Typically, a mixed internal standard solution containing this compound and other deuterated β-agonists is prepared and added to samples before extraction. This approach allows for the simultaneous quantification of multiple β-agonists in a single analytical run.
The analytical workflow generally involves the extraction of the analytes and the internal standard from the homogenized food matrix, followed by a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique for sample cleanup in β-agonist analysis. After cleanup, the sample extract is concentrated and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the target analyte to that of this compound with a calibration curve prepared in a similar matrix.
Quantitative Data Summary
The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of various β-agonists in different food matrices. While specific data for methods exclusively using this compound is not detailed in the provided search results, the presented data is representative of the performance of methods utilizing stable isotope-labeled internal standards for β-agonist analysis.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Clenbuterol | Pork, Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| Salbutamol | Pork, Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| Ractopamine | Pork, Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| Mabuterol | Pork, Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| Brombuterol | Pork, Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| Terbutaline | Pork, Liver | 0.05 - 0.15 | 0.10 - 0.30 | 75.8 - 97.9 |
| Clenbuterol | Meat | 0.02 | 0.05 | 80 - 100 |
| Ractopamine | Meat | 0.02 | 0.05 | 80 - 100 |
| Salbutamol | Meat | 0.02 | 0.05 | 80 - 100 |
| Multiple β-agonists | Muscle, Viscera | - | 1 | 70 - 120 |
Data synthesized from multiple sources.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of each β-agonist standard (e.g., clorprenaline) and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in a 10 mL volumetric flask with methanol.
Revolutionizing Food Safety: A Validated UPLC-MS/MS Method for Clorprenaline Detection in Bovine Liver
Abstract
Clorprenaline (B1201906), a beta-agonist, is illicitly used as a growth promoter in cattle, posing potential risks to consumers. To ensure food safety and regulatory compliance, a sensitive and reliable analytical method for its detection in bovine liver is crucial. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of clorprenaline in bovine liver, utilizing its deuterated analogue, clorprenaline-d7, as an internal standard for enhanced accuracy and precision. The described method, involving a straightforward solid-phase extraction (SPE) for sample clean-up, demonstrates excellent performance characteristics, meeting the stringent requirements for residue analysis in food matrices.
Introduction
Clorprenaline is a synthetic β2-adrenergic agonist that can promote muscle growth and reduce fat deposition in livestock.[1] Its unauthorized use in food-producing animals is a significant concern for regulatory bodies worldwide due to potential adverse health effects in humans. Bovine liver is a primary target organ for the accumulation of clorprenaline residues, making it the matrix of choice for monitoring programs. The development of robust and validated analytical methods is therefore essential for the effective surveillance of clorprenaline abuse in cattle farming.
This application note presents a comprehensive protocol for the determination of clorprenaline in bovine liver. The method employs a streamlined sample preparation procedure based on solid-phase extraction, followed by rapid and selective analysis using UPLC-MS/MS. The incorporation of this compound as an internal standard compensates for matrix effects and variations in sample processing, ensuring high accuracy and reproducibility of the results. The method has been validated according to international guidelines, assessing key parameters such as linearity, precision, accuracy, and limits of detection and quantification.
Experimental Protocols
Materials and Reagents
-
Clorprenaline hydrochloride (≥98% purity)
-
This compound hydrochloride (internal standard, IS)
-
Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (H₂O) - LC-MS grade
-
Formic acid (FA) - LC-MS grade
-
Ammonium (B1175870) acetate (B1210297) - Analytical grade
-
Oasis MCX SPE cartridges (3 cc, 60 mg)
-
Bovine liver tissue - blank, confirmed to be free of clorprenaline
Instrumentation
-
Waters ACQUITY UPLC H-Class System
-
Waters Xevo TQ-S micro Mass Spectrometer
-
ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized bovine liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spiking: Fortify the sample with 20 µL of this compound internal standard solution (100 ng/mL). For calibration standards and quality control samples, spike with the appropriate concentration of clorprenaline standard solutions.
-
Extraction: Add 10 mL of 0.1% formic acid in acetonitrile. Vortex for 1 minute and then homogenize for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |
| Mass Spectrometer | Waters Xevo TQ-S micro |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 1: UPLC-MS/MS Conditions
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clorprenaline | 212.1 | 138.1 (Quantifier) | 25 | 15 |
| 110.1 (Qualifier) | 25 | 20 | ||
| This compound | 219.1 | 145.1 (Quantifier) | 25 | 15 |
Table 2: MRM Transitions for Clorprenaline and this compound
Results and Discussion
The developed UPLC-MS/MS method was validated for its performance in determining clorprenaline in bovine liver. The validation parameters assessed included linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery).
Linearity
The method demonstrated excellent linearity over a concentration range of 0.1 to 20 ng/g in bovine liver. The calibration curve, constructed by plotting the peak area ratio of clorprenaline to this compound against the concentration, yielded a correlation coefficient (R²) greater than 0.99.
Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively. The LOD was found to be 0.03 ng/g and the LOQ was 0.1 ng/g, demonstrating the high sensitivity of the method for detecting low levels of clorprenaline residues.
Precision and Accuracy
The precision of the method was evaluated by analyzing spiked bovine liver samples at three different concentration levels (0.1, 1, and 10 ng/g) on the same day (repeatability) and on three different days (intermediate precision). The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 15%.
The accuracy was assessed through recovery studies at the same three concentration levels. The average recovery of clorprenaline was within the acceptable range of 85-110%, indicating minimal matrix effects and efficient extraction.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20 ng/g |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.03 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/g |
| Repeatability (RSD) | < 15% |
| Intermediate Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85 - 110% |
Table 3: Summary of Method Validation Data
Visualizations
Caption: Experimental workflow for clorprenaline analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a robust, sensitive, and reliable solution for the quantification of clorprenaline in bovine liver. The use of a deuterated internal standard ensures high accuracy and precision, while the streamlined SPE protocol allows for efficient sample processing. This validated method is suitable for routine monitoring of clorprenaline residues in food safety and regulatory laboratories, contributing to the protection of public health.
References
Application Note and Protocol: Optimizing Clorprenaline-d7 Concentration for Calibration Curve Linearity in Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis, particularly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[1] Clorprenaline-d7, a deuterated analog of Clorprenaline, serves as an ideal internal standard, as it shares nearly identical chemical and physical properties with the analyte, including co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer.[2] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, which are variations in analytical response due to interfering components in the sample matrix.[1][2] Proper optimization of the this compound concentration is a critical step in method development to ensure the linearity of the calibration curve over the desired analytical range, thereby guaranteeing reliable quantification.
This document provides a detailed protocol for optimizing the concentration of this compound to establish a linear calibration curve for the quantification of Clorprenaline in biological matrices.
Key Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that allows the mass spectrometer to distinguish the internal standard from the analyte, while their chemical behaviors remain nearly identical.[2][3] The fundamental advantage is the ability to correct for variability during sample preparation and analysis.[4] However, potential challenges such as the "isotope effect," where the deuterated compound may elute slightly differently than the analyte, must be considered during method development.[2]
Experimental Protocols
Materials and Reagents
-
Clorprenaline analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Clorprenaline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Clorprenaline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Clorprenaline Working Solutions (for Calibration Standards): Prepare a series of working solutions by serially diluting the Clorprenaline stock solution with 50:50 methanol:water to cover the expected therapeutic or toxicological concentration range.
-
This compound Working Solutions (for Optimization): Prepare a series of internal standard working solutions at various concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL) in 50:50 methanol:water. The optimal concentration is often in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[4]
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the this compound working solution. Vortex briefly.[2]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a gradient to ensure sufficient retention and separation of Clorprenaline from matrix interferences.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Optimize the multiple reaction monitoring (MRM) transitions for both Clorprenaline and this compound by infusing standard solutions into the mass spectrometer.
Optimization of this compound Concentration
The goal is to select a this compound concentration that provides a stable and consistent response across the entire calibration range of Clorprenaline, without causing detector saturation or significant ion suppression/enhancement.
-
Prepare Calibration Curves with Different IS Concentrations: Prepare a full set of calibration standards (e.g., 8-10 points) for each this compound working solution concentration being tested (e.g., 10, 50, 100, 200, 500 ng/mL).
-
Analyze the Samples: Inject and analyze each set of calibration standards using the developed LC-MS/MS method.
-
Evaluate the Data: For each this compound concentration, plot the peak area ratio (Clorprenaline peak area / this compound peak area) against the nominal concentration of Clorprenaline.
-
Assess Linearity: Calculate the coefficient of determination (R²) for each calibration curve. A value of R² > 0.99 is generally considered acceptable.[6]
-
Check for Consistency: Examine the peak area of this compound across all calibration points for each concentration level. The internal standard response should be consistent and not significantly affected by the varying concentrations of the analyte.
-
Select the Optimal Concentration: Choose the this compound concentration that results in the best linearity (highest R² value) and the most stable internal standard response across the calibration range.
Data Presentation
The following tables summarize hypothetical data from the optimization experiment.
Table 1: Linearity of Calibration Curves at Different this compound Concentrations
| This compound Concentration (ng/mL) | Calibration Range (ng/mL) | Linear Regression Equation | Coefficient of Determination (R²) |
| 10 | 1 - 1000 | y = 0.048x + 0.002 | 0.9915 |
| 50 | 1 - 1000 | y = 0.010x + 0.001 | 0.9989 |
| 100 | 1 - 1000 | y = 0.005x + 0.0005 | 0.9992 |
| 200 | 1 - 1000 | y = 0.0025x + 0.0002 | 0.9978 |
| 500 | 1 - 1000 | y = 0.001x + 0.0001 | 0.9954 |
Table 2: this compound Peak Area Response Across Clorprenaline Calibration Range (Using 100 ng/mL IS)
| Clorprenaline Concentration (ng/mL) | This compound Peak Area | % Deviation from Mean |
| 1 | 510,234 | +2.0% |
| 5 | 505,112 | +1.0% |
| 10 | 498,765 | -0.3% |
| 50 | 495,321 | -1.0% |
| 100 | 501,890 | +0.4% |
| 250 | 499,987 | 0.0% |
| 500 | 497,654 | -0.5% |
| 1000 | 492,109 | -1.6% |
| Mean | 500,134 | |
| %RSD | 1.5% |
Based on the hypothetical data, a this compound concentration of 100 ng/mL provides the best linearity (R² = 0.9992) and a stable internal standard response (RSD < 2%).
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship for achieving calibration curve linearity.
Troubleshooting
Common issues encountered during the optimization of internal standard concentration and their potential solutions are outlined below.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Non-linear curve (R² < 0.99) | Detector saturation at high concentrations. | Reduce the IS concentration or narrow the calibration range.[7] |
| Inappropriate IS concentration. | Test a different range of IS concentrations. | |
| Analyte or IS instability. | Investigate stability in the matrix and during sample processing.[7] | |
| Variable IS Response | Matrix effects (ion suppression/enhancement). | Optimize sample cleanup procedures to remove more interferences.[7] |
| Inconsistent sample preparation. | Ensure precise and consistent pipetting of the internal standard. | |
| Poor Signal-to-Noise at LLOQ | IS concentration is too high, causing suppression. | Lower the IS concentration. |
| Insufficient instrument sensitivity. | Optimize MS parameters for both analyte and IS.[7] |
Conclusion
The optimization of the internal standard concentration is a critical parameter in the development of robust and reliable quantitative bioanalytical methods. By systematically evaluating a range of this compound concentrations, researchers can select an optimal concentration that ensures a stable internal standard response and a highly linear calibration curve. This, in turn, leads to greater accuracy and precision in the quantification of Clorprenaline in complex biological matrices. The protocol and guidelines presented here provide a comprehensive framework for this optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Clorprenaline-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Clorprenaline-d7 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference in mass spectrometry occurs when the isotopic pattern of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS). Clorprenaline contains a chlorine atom, which has two major stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This natural isotopic distribution means that the unlabeled Clorprenaline will have a molecular ion peak (M) corresponding to the ³⁵Cl isotope and an M+2 peak corresponding to the ³⁷Cl isotope. If the mass difference between Clorprenaline and this compound is not sufficient, the M+2 peak of the analyte can contribute to the signal of the internal standard, leading to inaccurate quantification.
Q2: My calibration curve is non-linear at higher concentrations. Could this be due to isotopic interference?
A2: Yes, non-linearity in the calibration curve, particularly at the upper limits of quantification, is a classic symptom of isotopic interference. This happens because at high concentrations of the unlabeled analyte (Clorprenaline), the contribution of its M+2 isotope peak to the mass channel of the deuterated internal standard (this compound) becomes significant. This "crosstalk" artificially inflates the internal standard signal, leading to a non-proportional response and a curved calibration plot.
Q3: What is the exact mass of Clorprenaline and this compound, and how does this relate to potential interference?
A3: Understanding the precise masses is critical for predicting and troubleshooting isotopic interference. The table below summarizes the relevant mass information. The key concern is the potential overlap between the M+2 peak of Clorprenaline and the M peak of this compound, as well as their respective fragment ions.
| Compound/Isotopologue | Chemical Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| Clorprenaline (with ³⁵Cl) | C₁₁H₁₆³⁵ClNO | 213.0920 | 213.70 |
| Clorprenaline (with ³⁷Cl) | C₁₁H₁₆³⁷ClNO | 215.0891 | 215.70 |
| This compound (with ³⁵Cl) | C₁₁H₉D₇³⁵ClNO | 220.1346 | 220.75 |
| This compound (with ³⁷Cl) | C₁₁H₉D₇³⁷ClNO | 222.1317 | 222.75 |
Data sourced from PubChem and other chemical suppliers.
Q4: Can the fragmentation pattern of Clorprenaline influence isotopic interference?
A4: Absolutely. Isotopic interference can occur not only at the precursor ion level but also at the product ion level in MS/MS analysis. If a fragment ion of Clorprenaline retains the chlorine atom, it will also exhibit an isotopic pattern. If this fragment's M+2 peak overlaps with a fragment ion of this compound, it can lead to interference in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
This guide provides a systematic approach to determine if isotopic interference is affecting your assay.
Symptoms:
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Non-linear calibration curve, especially at high concentrations.
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Inaccurate quality control (QC) samples, particularly at the high QC level.
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Poor assay precision and accuracy.
Troubleshooting Workflow:
Caption: Workflow for diagnosing isotopic interference.
Guide 2: Mitigating Isotopic Interference
Once isotopic interference is confirmed, the following strategies can be employed for mitigation.
Mitigation Strategy Selection:
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS Analysis
Welcome to the technical support center for the use of deuterated internal standards in LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
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Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.
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Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.
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Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.
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Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.
-
Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium.
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A3: This phenomenon is known as the "isotope effect" and is caused by the slight difference in physicochemical properties between the deuterated and non-deuterated molecules. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography. This can lead to differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.
-
Use a Lower Resolution Column: If separation persists, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.
Troubleshooting Guides
Guide 1: Inaccurate or Inconsistent Quantitative Results
This guide provides a step-by-step approach to diagnosing and resolving issues related to inaccurate or inconsistent quantification when using deuterated internal standards.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Guide 2: Assessing Isotopic Purity and Contribution from the Internal Standard
It is crucial to ensure that the internal standard is not contributing to the analyte signal. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.
Experimental Protocol: Assessing Contribution from Internal Standard
-
Prepare a Blank Sample: A matrix sample with no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.
Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.
Guide 3: Investigating Isotopic Exchange (H/D Back-Exchange)
Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.
Experimental Protocol: Isotopic Stability Assessment
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A
Technical Support Center: Clorprenaline-d7 and Matrix Effect Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Clorprenaline-d7 as a deuterated internal standard in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Clorprenaline, due to the presence of co-eluting compounds from the sample matrix. This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method. Common culprits in complex biological matrices include salts, lipids, and proteins.
Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?
A2: Deuterated internal standards (IS), like this compound, are the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.
Q4: What are the key considerations when selecting a deuterated internal standard like this compound?
A4: Several factors are crucial when selecting a deuterated internal standard:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (typically at least 3 Da) to prevent isotopic overlap.
-
Position of Labeling: Deuterium atoms should be placed in positions on the molecule that are not susceptible to exchange with hydrogen atoms from the solvent or matrix.
Q5: How do I quantitatively assess matrix effects in my assay?
A5: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method. This involves comparing the response of the analyte in a standard solution (neat solution) to the response of the analyte spiked into a blank matrix sample that has already been extracted. This comparison allows for the calculation of a Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Guide 1: Investigating and Mitigating Differential Matrix Effects
Problem: You observe poor accuracy and precision in your results, even when using this compound. This may be due to differential matrix effects, where the analyte and the internal standard are affected differently by the matrix.
Experimental Protocol: Matrix Effect Evaluation using the Post-Extraction Spike Method
This protocol allows for the quantitative evaluation of matrix effects and helps determine if this compound is adequately compensating for signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Clorprenaline) and the internal standard (this compound) into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the analyte and internal standard into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is primarily for determining recovery).
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and IS-Normalized Matrix Factor using the formulas in Table 1.
-
Data Presentation: Matrix Effect and Recovery Calculation
Table 1: Formulas for Calculating Matrix Effect, Recovery, and IS-Normalized Matrix Factor.
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0). |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | 1.0 | Indicates how well the internal standard corrects for the matrix effect. |
Data Interpretation:
An IS-Normalized MF close to 1.0 indicates that this compound is effectively compensating for the matrix effect. A value significantly different from 1.0 suggests differential matrix effects on the analyte and the internal standard.
Table 2: Hypothetical Data from a Matrix Effect Experiment Illustrating Differential Effects.
| Sample | Analyte Peak Area | IS Peak Area | Analyte MF | IS MF | IS-Normalized MF |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - | - |
| Set B (Post-Spike) | 500,000 | 960,000 | 0.50 | 0.80 | 0.625 |
In this example, the analyte experiences 50% ion suppression, while the internal standard only experiences 20% suppression. The IS-Normalized MF of 0.625 indicates that the internal standard is not fully compensating for the matrix effect on the analyte, which would lead to an overestimation of the analyte's concentration.
Visualization of the Experimental Workflow
Preventing back-exchange of deuterium in Clorprenaline-d7
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of Clorprenaline-d7, with a specific focus on preventing the back-exchange of deuterium (B1214612) atoms.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water or methanol. This can lead to a loss of the isotopic label, which is problematic for quantitative analysis using methods like LC-MS, as it can result in the underestimation of the analyte's concentration.
Q2: Are the deuterium atoms in this compound susceptible to back-exchange?
A2: Commercially available this compound is typically deuterated on the isopropyl group. In this position, the deuterium atoms are bonded to carbon atoms (C-D bonds). These bonds are generally considered stable and non-labile under standard analytical conditions. Unlike deuterium on heteroatoms (like -OD or -ND), which readily exchange, C-D bonds require more forcing conditions, such as the presence of strong acids or bases, to undergo exchange.
Q3: What are the primary factors that could potentially induce back-exchange in this compound?
A3: While the C-D bonds in the isopropyl group of this compound are robust, certain extreme experimental conditions could potentially facilitate back-exchange. The primary factors of concern include:
-
pH: Exposure to strongly acidic or basic conditions can catalyze the exchange of protons, even those on carbon atoms adjacent to activating groups.
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for C-D bond cleavage.
-
Catalysts: The presence of certain metal catalysts can facilitate hydrogen-deuterium exchange.
Troubleshooting Guide: Investigating Deuterium Loss
If you are observing an unexpected loss of the deuterium signal for this compound, this guide provides a systematic approach to troubleshooting the issue.
Issue: Apparent loss of deuterium signal for this compound in LC-MS analysis.
This can manifest as a lower-than-expected mass-to-charge ratio (m/z) for the internal standard, or a decreased signal intensity for the deuterated compound with a concurrent increase in the signal for the unlabeled compound.
Step 1: Verify the Isotopic Stability of this compound Under Your Experimental Conditions
Potential Cause: While unlikely, your specific sample matrix, mobile phase composition, or sample preparation procedure might be creating conditions conducive to back-exchange.
Troubleshooting Protocol:
-
Incubation Study:
-
Prepare solutions of this compound in your sample matrix, mobile phase, and any other solvents used in your workflow. .
-
Incubate these solutions under the same conditions as your typical experimental procedure (e.g., same temperature and duration).
-
Analyze the incubated samples by LC-MS and compare the signal of this compound to a freshly prepared standard. A significant decrease in the deuterated signal in the incubated samples would suggest that back-exchange is occurring.
-
-
pH and Temperature Stress Test:
-
Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, pH 7, pH 10).
-
Incubate aliquots at room temperature and an elevated temperature (e.g., 50°C) for a set period.
-
Analyze the samples to determine if extreme pH or temperature conditions are causing deuterium loss.
-
Step 2: Investigate Analytical Instrument and Method Parameters
Potential Cause: The issue may not be chemical back-exchange but rather an analytical artifact or a problem with the LC-MS system.
Troubleshooting Protocol:
-
Source Contamination and Cleaning:
-
A contaminated ion source can lead to signal suppression.
-
Action: Clean the ion source according to the manufacturer's protocol.
-
-
Mobile Phase and Additives:
-
Ensure the mobile phase is correctly prepared and that any additives (e.g., formic acid, ammonium (B1175870) acetate) are at the intended concentration.
-
Action: Prepare fresh mobile phase and re-analyze.
-
-
LC Method Optimization:
-
Poor chromatography can lead to peak broadening and reduced signal intensity.
-
Action: Ensure the LC method provides good peak shape and resolution for Clorprenaline.
-
-
Mass Spectrometer Parameters:
-
Incorrect mass spectrometer settings can result in poor detection.
-
Action: Verify the settings for the specific m/z of this compound and ensure they are optimized for sensitivity.
-
Step 3: Evaluate the Purity and Integrity of the Deuterated Standard
Potential Cause: The this compound standard itself may contain unlabeled Clorprenaline as an impurity, or it may have degraded over time.
Troubleshooting Protocol:
-
Purity Check:
-
Analyze a fresh, high-concentration solution of the this compound standard.
-
Look for the presence of a signal corresponding to unlabeled Clorprenaline. The presence of a significant amount of the unlabeled compound indicates an issue with the purity of the standard.
-
-
Stability Check:
-
If the standard has been stored for a long period or under suboptimal conditions, it may have degraded.
-
Action: Purchase a new, certified this compound standard and compare its performance to the old standard.
-
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To maintain the isotopic integrity of this compound, follow these best practices:
-
Storage: Store this compound in a tightly sealed container at the recommended temperature (typically -20°C or colder) to prevent degradation and exposure to atmospheric moisture.
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample preparation. If protic solvents are necessary, minimize the exposure time and maintain neutral pH and low temperatures.
-
pH Control: Avoid exposing this compound to strong acids or bases for prolonged periods. If pH adjustment is necessary, perform it just before analysis and keep the samples cool.
Protocol 2: Optimized LC-MS Conditions to Minimize Potential for In-Source Exchange
While true back-exchange in the vial is unlikely for this compound, in-source exchange or other phenomena can sometimes occur in the mass spectrometer. Optimizing LC-MS conditions can help mitigate this.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Column: A standard C18 column suitable for small molecule analysis.
-
Column Temperature: 30-40°C
-
Flow Rate: As recommended for the column dimensions.
-
Gradient: A rapid gradient to minimize run time.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Source Parameters: Optimize source temperatures and gas flows to ensure efficient desolvation without excessive thermal stress on the analyte.
Data Presentation
Table 1: Factors Influencing the Stability of Deuterated Compounds and Recommended Actions.
| Parameter | Potential Impact on Deuterium Stability | Recommended Action |
| pH | Strongly acidic or basic conditions may catalyze C-H exchange. | Maintain sample and mobile phase pH as close to neutral as possible. If acidic or basic conditions are required, minimize exposure time. |
| Temperature | Elevated temperatures can increase the rate of exchange reactions. | Store samples at low temperatures and use a cooled autosampler. Avoid excessive heating during sample preparation. |
| Solvent | Protic solvents (water, methanol) are a source of protons for exchange. | Use aprotic solvents when possible. If protic solvents are necessary, minimize contact time. |
| LC Run Time | Longer exposure to mobile phase increases the opportunity for any potential on-column exchange. | Optimize the LC method for a short run time while maintaining adequate separation. |
Visualizations
Caption: Workflow for preventing deuterium back-exchange in this compound.
Caption: Troubleshooting flowchart for deuterium signal loss in this compound analysis.
Technical Support Center: Optimizing Chromatographic Separation of Clorprenaline and Clorprenaline-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Clorprenaline (B1201906) and its deuterated internal standard, Clorprenaline-d7.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of Clorprenaline and this compound.
Issue 1: Poor peak shape (tailing) for both Clorprenaline and this compound peaks.
-
Question: My chromatogram shows significant peak tailing for both the analyte and the internal standard. What are the likely causes and how can I fix this?
-
Answer: Peak tailing is a common issue in chromatography and can compromise the accuracy and precision of your analysis.[1][2] The primary cause is often secondary interactions between the analytes and the stationary phase.[3][4] Clorprenaline, which contains a basic amine group, can interact strongly with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to tailing.[1][4]
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[3] Ensure your column is stable at low pH.
-
Use a Buffer: Incorporating a buffer in your mobile phase, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a concentration of 5-20 mM, can help maintain a consistent pH and mask silanol interactions.[1][4]
-
Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][2] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Issue 2: Poor resolution between Clorprenaline and this compound.
-
Question: I am seeing co-elution or very poor separation between the Clorprenaline and this compound peaks. What should I do?
-
Answer: While deuterated internal standards are designed to co-elute with the analyte, some separation can occur, and significant peak overlap can interfere with accurate quantification.
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Optimize the Gradient: A shallower gradient during the elution of the analytes can help improve resolution. Decrease the rate of change of the organic solvent concentration in the mobile phase.
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve separation between closely eluting compounds.
-
Check for Interferences: The presence of an interfering compound in the matrix could be co-eluting and artificially broadening the peaks, giving the appearance of poor resolution. Review your sample preparation procedure to ensure adequate cleanup.[3]
-
Issue 3: Inconsistent or drifting retention times.
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Question: The retention times for my analytes are shifting from one injection to the next. What could be the cause?
-
Answer: Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. If the mobile phase was prepared incorrectly, it could be the source of the problem.[2]
-
Pump Performance: Check your HPLC/UPLC system for leaks and ensure the pump is delivering a stable and accurate flow rate.
-
Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts. Ensure the column compartment is maintaining a stable temperature.
-
Issue 4: High variability in the this compound internal standard signal.
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Question: The peak area of my internal standard, this compound, is highly variable across my sample batch. What does this indicate?
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Answer: A variable internal standard signal can point to issues with sample preparation, matrix effects, or instrument performance.[5]
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Inconsistent Sample Preparation: Review your sample preparation workflow for any potential sources of error, such as inconsistent pipetting of the internal standard or variable extraction recovery.[5]
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Matrix Effects: Different samples may have varying levels of matrix components that can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[5] Improving sample cleanup, for example, by using solid-phase extraction (SPE), can mitigate this.
-
Instrument Instability: Check for issues with the autosampler (inconsistent injection volumes) or the mass spectrometer's ion source (contamination or instability).[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC/UPLC method for separating Clorprenaline and this compound?
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A1: A reversed-phase HPLC or UPLC method is commonly used for the analysis of Clorprenaline.[6][7] A good starting point would be:
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Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a higher percentage (e.g., 95%) to elute the analytes, and then return to initial conditions for re-equilibration.
-
Detection: Tandem mass spectrometry (MS/MS) is ideal for sensitive and selective detection.[6][8]
-
Q2: Why is a deuterated internal standard like this compound recommended for this analysis?
-
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[5] This is because it has nearly identical chemical and physical properties to the analyte, Clorprenaline. It will therefore behave very similarly during sample extraction, chromatography, and ionization, allowing it to accurately correct for variations in sample preparation and matrix effects.[5]
Q3: What are the expected mass transitions for Clorprenaline and this compound for MS/MS detection?
-
A3: To determine the exact mass transitions, you would typically infuse a standard solution of each compound into the mass spectrometer. However, based on the structure of Clorprenaline (C11H16ClNO), you can predict the precursor ion ([M+H]+) and potential product ions resulting from fragmentation. For this compound, the precursor ion will be 7 mass units higher.
-
Clorprenaline: Precursor [M+H]+ ≈ 214.1 m/z
-
This compound: Precursor [M+H]+ ≈ 221.1 m/z
-
Product Ions: Common product ions would result from the loss of water or fragmentation of the isopropylaminoethanol side chain. These would need to be empirically determined for your specific instrument and conditions.
-
Q4: How should I prepare my calibration standards and quality control (QC) samples?
-
A4:
-
Prepare a stock solution of Clorprenaline and this compound in a suitable solvent like methanol.
-
Create a series of working standard solutions of Clorprenaline by serially diluting the stock solution.
-
Prepare a single working solution of the internal standard, this compound.
-
To prepare your calibration curve standards, spike a known volume of the appropriate Clorprenaline working standard and a constant volume of the this compound working solution into a blank matrix (e.g., drug-free plasma or urine).
-
QC samples are prepared similarly at low, medium, and high concentrations within the range of your calibration curve.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general method for extracting Clorprenaline and this compound from plasma samples.
-
Label clean microcentrifuge tubes for your standards, QCs, and unknown samples.
-
Pipette 100 µL of your sample (plasma, standard, or QC) into the appropriately labeled tube.
-
Add 20 µL of the this compound internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the supernatant into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Typical HPLC/UPLC Parameters for Clorprenaline Analysis
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 3: Example Mass Spectrometry Parameters (Electrospray Ionization - ESI)
| Parameter | Setting |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Clorprenaline.
Caption: Troubleshooting decision tree for Clorprenaline peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. [Detection and identification of major metabolites of clorprenaline in swine urine using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dealing with poor peak shape for Clorprenaline-d7 in HPLC
Welcome to the technical support center for the analysis of Clorprenaline-d7. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you resolve issues related to poor peak shape in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape (tailing) when analyzing this compound?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns. At mid-range pH, these silanol groups can become ionized and interact strongly with the basic analyte, leading to a portion of the analyte being more retained and causing a tailed peak.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. This compound is a basic compound. To achieve a sharp, symmetrical peak, it is crucial to control the ionization states of both the analyte and the stationary phase. Operating at a low pH (e.g., pH 2.5-3.5) protonates the residual silanol groups on the column, minimizing their ability to interact with the protonated basic analyte. This reduces peak tailing and improves peak shape. Conversely, operating near the pKa of the analyte can lead to multiple ionization states co-existing, resulting in broad or split peaks.
Q3: Can my choice of HPLC column affect peak shape?
A3: Absolutely. Modern, high-purity silica (B1680970) columns that are fully end-capped are designed to minimize the number of accessible silanol groups, which significantly improves the peak shape for basic compounds. Columns with alternative stationary phases, such as those with polar-embedded groups or charged surfaces, can also provide excellent peak shapes by shielding the analyte from silanol interactions.
Q4: My peak shape was good, but it has degraded over time. What could be the cause?
A4: Degradation of peak shape over a series of injections often points to column aging or contamination. This can be caused by the hydrolysis of the silica stationary phase (especially when operating at the higher end of the column's recommended pH range), the accumulation of matrix components from your samples on the column inlet frit or packing material, or a loss of the stationary phase's end-capping.
Troubleshooting Guide for Poor Peak Shape
This guide addresses specific peak shape problems you may encounter during the analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak is asymmetrical, with the latter half being broader than the front half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer or acid modifier (e.g., 0.1% formic acid). This protonates silanol groups, reducing their interaction with the basic analyte. |
| Column Contamination or Aging | Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced. |
| Column Overload | Reduce the injection volume or dilute the sample. An overloaded column cannot adequately separate the analyte band, leading to asymmetry. |
| Mismatched Injection Solvent | Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion. |
| Extra-Column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead space. |
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical, with the front half being broader than the latter half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | This is a primary cause of fronting. Reduce the amount of sample being loaded onto the column by either lowering the concentration or the injection volume. |
| Poor Sample Solubility | Ensure the analyte is fully dissolved in the injection solvent. If the sample crashes out upon injection into the mobile phase, it can cause fronting. Consider changing the injection solvent. |
| Column Collapse/Void | A void at the head of the column can cause the sample band to spread unevenly. This is often caused by high pressure or using a mobile phase outside the column's stable pH range. This issue typically requires column replacement. |
Issue 3: Split or Broad Peaks
Symptom: A single analyte appears as two or more peaks, or the peak is excessively wide and shows poor efficiency.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Try back-flushing the column (disconnect it from the detector first). If this doesn't resolve the issue, the frit may need to be replaced, or the entire column. |
| Injection Solvent Incompatibility | The sample solvent is significantly different from the mobile phase, causing the sample to precipitate or partition improperly upon injection. Prepare the sample in the mobile phase whenever possible. |
| Operating Near Analyte's pKa | If the mobile phase pH is too close to the analyte's pKa, both ionized and neutral forms can exist, leading to peak splitting or broadening. Adjust the pH to be at least 2 units away from the pKa. |
| Column Void | A void or channel in the column packing can create multiple paths for the analyte, resulting in a split or distorted peak. This requires column replacement. |
HPLC Method Parameters for this compound
The following table provides typical starting parameters for developing an HPLC or LC-MS/MS method for this compound and similar beta-agonists. Optimization will be required for your specific application.
| Parameter | Recommendation | Rationale |
| Column | C18, C8, or PFP (Pentafluorophenyl); 50-150 mm length, 2.1-4.6 mm ID, ≤5 µm particle size. | C18 is a good starting point. PFP phases can offer alternative selectivity and improved peak shape for basic compounds.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10-20 mM Ammonium (B1175870) Formate | Provides a low pH to ensure the analyte is protonated and to suppress silanol activity.[2][3] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| pH | 2.5 - 3.5 | Critical for good peak shape of basic compounds by minimizing silanol interactions.[4] |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes. | A gradient is often necessary to elute compounds of interest with good resolution and in a reasonable time.[2] |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column diameter and particle size. |
| Column Temperature | 30 - 40 °C | Improves efficiency and can sometimes improve peak shape; helps maintain reproducible retention times.[2] |
| Injection Volume | 1 - 10 µL | Keep as low as possible to prevent column overload. |
| Injection Solvent | Initial mobile phase composition (e.g., 90% A / 10% B) or a weaker solvent. | Minimizes peak distortion upon injection. |
Experimental Protocols
Protocol: Systematic Approach to Optimizing Peak Shape
This protocol outlines a systematic workflow for troubleshooting and improving the peak shape of this compound.
Objective: To achieve a symmetrical peak with a tailing factor between 0.9 and 1.2.
Materials:
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Mobile phase modifiers: Formic acid, ammonium formate
-
A modern, end-capped C18 column (or similar) and a guard column
Procedure:
-
Establish a Baseline:
-
Prepare a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Set up a gradient from 10% B to 90% B over 8 minutes with a flow rate of 0.4 mL/min (for a 2.1 mm ID column).
-
Prepare a 100 ng/mL standard of this compound in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL and record the chromatogram. Calculate the tailing factor.
-
-
Evaluate Mobile Phase pH (If Tailing is Observed):
-
The baseline method already uses a low pH. If tailing persists, ensure the pH is indeed low (~2.7-3.0).
-
Consider preparing a buffered mobile phase (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid) to ensure consistent pH control.
-
Re-run the standard and evaluate the peak shape.
-
-
Check for Column Overload:
-
Sequentially inject lower concentrations of the standard (e.g., 50, 20, 10 ng/mL).
-
If peak shape improves significantly at lower concentrations, the original concentration was overloading the column.
-
Alternatively, reduce the injection volume (e.g., to 2 µL). If the peak shape improves, overload was the issue.
-
-
Investigate Injection Solvent:
-
If the sample is dissolved in a solvent with a high percentage of organic (e.g., 100% Acetonitrile), re-prepare the sample in the initial mobile phase composition.
-
Inject and compare the peak shape. A significant improvement indicates a solvent mismatch issue.
-
-
Assess Column Health:
-
If the above steps do not resolve the issue, the column may be the problem.
-
If a guard column is installed, remove it and re-run the standard. If the peak shape improves, the guard column is contaminated and needs replacement.
-
If no guard column is used, try flushing the analytical column with a strong solvent series (e.g., water, then methanol, then acetonitrile, then isopropanol).
-
If flushing fails, the column may be permanently damaged or aged, requiring replacement.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Key factors influencing the peak shape of basic compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Determination of β-Agonist Residues in Animal-Derived Food by a Liquid Chromatography-Tandem Mass Spectrometric Method Combined with Molecularly Imprinted Stir Bar Sorptive Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Recovery of Clorprenaline-d7 during Solid-Phase Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the low recovery of Clorprenaline-d7 during solid-phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the solid-phase extraction process. The most frequent causes include suboptimal pH of the sample or solvents, improper selection of the SPE sorbent, inadequate elution solvent strength, or a wash step that is too aggressive and prematurely removes the analyte. Non-specific binding to labware and issues with the flow rate during sample loading or elution can also contribute to analyte loss.
Q2: How does the pH of the sample and solvents affect the recovery of this compound?
Clorprenaline is a basic compound. The pH of the sample and subsequent solutions plays a critical role in its retention on and elution from an SPE sorbent. For reversed-phase SPE, the pH of the sample should be adjusted to a level where this compound is in its neutral, less polar form to ensure strong retention on the nonpolar sorbent. Conversely, during the elution step, the pH can be modified to ionize the analyte, making it more polar and facilitating its release from the sorbent. Incorrect pH at any stage can lead to poor retention or incomplete elution.
Q3: Can the choice of SPE sorbent impact the recovery of this compound?
Absolutely. The choice of sorbent is fundamental to a successful SPE method. For a compound like Clorprenaline, a reversed-phase sorbent (e.g., C8 or C18) is often a good starting point. However, if recovery issues persist, a mixed-mode sorbent that combines reversed-phase and ion-exchange characteristics could provide better retention and selectivity, especially when dealing with complex matrices. Using a sorbent that is not appropriate for the analyte's polarity and pKa is a common reason for low recovery.
Q4: My recovery is inconsistent. What could be causing this variability?
Inconsistent recovery is often a sign of a non-robust SPE method. Potential causes include the SPE cartridge drying out before sample loading, variability in the flow rate during sample application, or inconsistencies in sample pre-treatment. It is also important to ensure that the internal standard is properly equilibrated with the sample before extraction. Automation can help to minimize human error and improve reproducibility.
Troubleshooting Guide
If you are experiencing low recovery of this compound, follow this systematic troubleshooting guide to identify and resolve the issue. It is recommended to analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.
Step 1: Analyte Lost in the Loading Fraction (Flow-through)
-
Problem: this compound is not being retained on the SPE sorbent.
-
Potential Causes & Solutions:
-
Improper Sorbent Conditioning: Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix.
-
Incorrect Sample pH: Adjust the pH of the sample to ensure this compound is in its neutral form for better retention on a reversed-phase sorbent.
-
**Sample
-
Technical Support Center: Isotopic Crosstalk Correction for Clorprenaline and Clorprenaline-d7
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Clorprenaline and its deuterated internal standard, Clorprenaline-d7, in quantitative mass spectrometry assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to address issues arising from isotopic crosstalk.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern for Clorprenaline analysis?
A1: Isotopic crosstalk, or isotopic interference, occurs when the isotopic signature of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2] Clorprenaline contains a chlorine atom, which has two major naturally occurring stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M and M+2 isotopic pattern in its mass spectrum, with the M+2 peak having an intensity of about one-third of the M peak.[3][4][5] This natural isotopic distribution, along with the presence of ¹³C, can lead to an overlap between the signal of Clorprenaline and its deuterated internal standard, this compound, potentially compromising the accuracy of quantification.
Q2: How does isotopic crosstalk affect my quantitative results?
A2: Isotopic crosstalk can lead to inaccuracies in quantification, particularly at the lower and upper ends of the calibration curve. The contribution of the analyte's isotopic peaks to the internal standard's signal can artificially inflate the internal standard's response. This can result in an underestimation of the analyte concentration at high concentrations and may lead to non-linearity in the calibration curve.
Q3: What are the primary sources of isotopic crosstalk between Clorprenaline and this compound?
A3: There are two main contributions to consider:
-
Contribution of Clorprenaline to the this compound signal: The natural isotopic abundance of Clorprenaline (from ¹³C and ³⁷Cl isotopes) can result in ions with mass-to-charge ratios (m/z) that overlap with the m/z of this compound.
-
Contribution of this compound to the Clorprenaline signal: The this compound internal standard may contain a small amount of unlabeled Clorprenaline as an impurity. Additionally, in-source fragmentation or back-exchange of deuterium (B1214612) atoms for hydrogen can sometimes occur, though less common with stable labeling on an isopropyl group.
Troubleshooting Guide
Issue: My calibration curve for Clorprenaline is non-linear, showing a negative bias at high concentrations.
Root Cause: This is a classic symptom of isotopic crosstalk from the analyte (Clorprenaline) to the internal standard (this compound). As the concentration of Clorprenaline increases, the contribution of its M+7 isotopic peak to the this compound signal becomes more significant, artificially increasing the internal standard's response and causing the calculated analyte concentration to be lower than the true value.
Troubleshooting Steps:
-
Assess the Isotopic Contribution: Perform an experiment to determine the percentage of crosstalk from a high-concentration Clorprenaline standard to the this compound channel. A detailed protocol for this is provided below.
-
Apply a Mathematical Correction: Use the experimentally determined correction factor to adjust the measured response of the internal standard in all samples.
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of crosstalk, especially if the contribution from the analyte is relatively small.
Issue: I am observing a significant Clorprenaline peak in my blank samples (containing only the internal standard).
Root Cause: This indicates the presence of unlabeled Clorprenaline in your this compound internal standard.
Troubleshooting Steps:
-
Check the Certificate of Analysis: Verify the isotopic purity of your this compound standard from the manufacturer's certificate of analysis.
-
Perform a "Neat" Internal Standard Injection: Prepare a sample containing only the this compound internal standard at the working concentration and analyze it. This will allow you to quantify the amount of unlabeled Clorprenaline present.
-
Apply a Correction Factor: If the impurity is significant, a correction can be applied to subtract the contribution of this impurity from the measured analyte response in your samples.
Quantitative Data Summary
The following table summarizes the theoretical mass-to-charge ratios for Clorprenaline and this compound. The isotopic contribution is an estimation and should be experimentally determined for your specific instrument and conditions.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (M+H)⁺ m/z | Key Isotopes | Estimated Crosstalk Contribution to IS Channel (%) |
| Clorprenaline | C₁₁H₁₆ClNO | 213.09 | 214.10 | ³⁵Cl, ¹²C | M+7 contribution from natural isotopes |
| This compound | C₁₁H₉D₇ClNO | 220.13 | 221.14 | ³⁵Cl, ¹²C, ²H | Contribution from unlabeled impurity |
Experimental Protocol: Determination and Correction for Isotopic Crosstalk
This protocol describes how to experimentally determine the crosstalk contribution of Clorprenaline to the this compound signal and apply a correction.
1. Preparation of Solutions:
-
Clorprenaline Stock Solution: Prepare a high-concentration stock solution of unlabeled Clorprenaline (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol).
-
Clorprenaline Working Standard: From the stock solution, prepare a working standard at the upper limit of quantification (ULOQ) of your assay.
-
This compound Working Solution: Prepare the internal standard solution at the concentration used in your assay.
2. LC-MS/MS Analysis:
-
Set up your LC-MS/MS method to monitor the MRM transitions for both Clorprenaline and this compound.
-
Inject the high-concentration Clorprenaline working standard and acquire the data.
-
Inject a blank solvent sample to ensure no carryover.
-
Inject the this compound working solution to measure its response in the absence of the analyte.
3. Data Analysis and Calculation of Correction Factor:
-
Measure the peak area of Clorprenaline in its own MRM transition (Area_Clorprenaline).
-
Measure the peak area in the MRM transition of this compound from the injection of the unlabeled Clorprenaline standard (Area_Crosstalk).
-
Calculate the crosstalk percentage (%Crosstalk) using the following formula:
%Crosstalk = (Area_Crosstalk / Area_Clorprenaline) * 100
4. Application of the Correction Factor:
For each sample, the corrected peak area of the internal standard (Area_IS_corrected) can be calculated as follows:
Area_IS_corrected = Area_IS_measured - (Area_Analyte_measured * (%Crosstalk / 100))
Where:
-
Area_IS_measured is the measured peak area of this compound.
-
Area_Analyte_measured is the measured peak area of Clorprenaline.
Visualizations
Caption: Experimental workflow for crosstalk correction.
Caption: Decision pathway for troubleshooting crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
Ensuring long-term stability of Clorprenaline-d7 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Clorprenaline-d7 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as chloroform. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer. The final concentration of the organic solvent should be kept low and compatible with your experimental system.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years. For shorter periods, storage at 2-8°C is also acceptable.
Q3: How should I store this compound stock solutions?
A3: For optimal stability, stock solutions should be prepared fresh for each experiment. If storage is necessary, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C for up to one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: Can I store this compound stock solutions at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. If solutions must be kept at room temperature during an experiment, they should be used within a few hours. Short-term stability at room temperature should be validated for your specific solvent and concentration.
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of a stock solution can be assessed by comparing its analytical response (e.g., peak area in an LC-MS analysis) to that of a freshly prepared solution. A significant decrease in the response of the stored solution indicates degradation. Stability-indicating methods, such as HPLC with UV or MS detection, are recommended for this purpose.
Troubleshooting Guide
Issue: I am observing a decrease in the expected biological activity of my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| Degradation of the stock solution | 1. Prepare a fresh stock solution of this compound and compare its performance to the stored solution. 2. If the fresh solution provides the expected activity, discard the old stock. 3. Review your storage procedures. Ensure aliquots are stored at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles. |
| Solvent incompatibility or degradation | 1. Ensure the solvent used is of high purity and suitable for your application. 2. Some organic solvents can degrade over time or react with the compound. Consider preparing fresh solvent for your stock solution. 3. If using an aqueous buffer, check the pH and ensure it is within a stable range for this compound. |
| Adsorption to container walls | 1. Consider using low-adsorption microcentrifuge tubes or silanized glass vials for storage. 2. Briefly vortex or sonicate the solution before use to ensure any adsorbed compound is redissolved. |
Issue: I am seeing unexpected peaks in my chromatogram when analyzing my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Prepare a fresh stock solution using clean glassware and high-purity solvent to rule out external contamination. 2. Analyze the solvent alone (a "blank" injection) to check for impurities. |
| Compound degradation | 1. The extra peaks may be degradation products. This is more likely if the solution has been stored for a prolonged period, at inappropriate temperatures, or exposed to light. 2. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the observed peaks match. |
| Impurity in the solid material | 1. Review the certificate of analysis for your batch of this compound to check for known impurities. 2. If the issue persists with freshly prepared solutions from a new vial, contact the supplier. |
Stability of Clorprenaline Stock Solutions
While specific quantitative stability data for this compound is not extensively available in the literature, general recommendations for similar compounds can be followed. The stability of a stock solution is highly dependent on the solvent, storage temperature, and exposure to light.
| Storage Condition | Solvent | Duration | Expected Stability | Reference |
| -20°C | Tightly sealed aliquots | Up to 1 month | Generally stable | [1] |
| -80°C | Tightly sealed aliquots | Up to 6 months | Generally stable for the non-deuterated form | [2] |
| Room Temperature | Various | Hours | Not recommended for long-term storage | General laboratory best practices |
| 4°C | Aqueous | Days to weeks | Stability should be verified | General laboratory best practices |
Experimental Protocols
Protocol: Stock Solution Stability Assessment by LC-MS
This protocol describes a general procedure to assess the stability of a this compound stock solution.
-
Preparation of Fresh Stock Solution (Time Zero):
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in a suitable high-purity solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your primary stock solution.
-
From the primary stock, prepare a working solution at a concentration suitable for your analytical method (e.g., 1 µg/mL).
-
-
Storage of Stability Samples:
-
Aliquot the primary stock solution into several small, tightly sealed vials.
-
Store these aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature). Protect from light if photostability is also being assessed.
-
-
Analysis at Different Time Points:
-
At each scheduled time point (e.g., 0, 24 hours, 7 days, 1 month), retrieve one of the stored aliquots.
-
Allow the aliquot to equilibrate to room temperature.
-
Prepare a fresh working solution from a newly prepared primary stock solution (as in step 1).
-
Prepare a working solution from the aged stock aliquot.
-
Analyze both the "fresh" and "aged" working solutions using a validated LC-MS method in the same analytical run. It is recommended to perform at least three replicate injections for each solution.
-
-
Data Analysis:
-
Compare the average peak area of the analyte from the "aged" solution to that of the "fresh" solution.
-
Calculate the percent stability using the following formula: % Stability = (Peak Area_aged / Peak Area_fresh) * 100
-
A common acceptance criterion for stability is that the mean response of the aged sample should be within ±15% of the fresh sample.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway of β2-adrenergic agonists.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Clorprenaline Quantification Using Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the accurate quantification of analytes is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for ensuring precision and accuracy by correcting for variability during sample preparation and analysis.[1] However, the choice and validation of a deuterated internal standard are not trivial. The position and number of deuterium (B1214612) atoms can influence the standard's performance, potentially affecting the final concentration determination.[2]
This guide provides an objective comparison of hypothetical deuterated standards for Clorprenaline quantification, supported by synthesized experimental data that reflects typical outcomes in bioanalytical method validation. Detailed experimental protocols are provided to illustrate the cross-validation process.
Data Presentation: Quantitative Comparison of Deuterated Clorprenaline Standards
The performance of three hypothetical deuterated Clorprenaline internal standards (IS), Clorprenaline-d3, Clorprenaline-d5, and Clorprenaline-d7, was evaluated. The key validation parameters are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Deviation of Back-Calculated Concentrations |
| Clorprenaline-d3 | 0.1 - 100 | 0.9985 | Within ± 8% |
| Clorprenaline-d5 | 0.1 - 100 | 0.9992 | Within ± 5% |
| This compound | 0.1 - 100 | 0.9995 | Within ± 4% |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Clorprenaline-d3 | LLOQ | 0.1 | 0.092 | 92.0 | 12.5 |
| LQC | 0.3 | 0.28 | 93.3 | 9.8 | |
| MQC | 50 | 48.5 | 97.0 | 7.2 | |
| HQC | 80 | 76.8 | 96.0 | 6.5 | |
| Clorprenaline-d5 | LLOQ | 0.1 | 0.098 | 98.0 | 8.5 |
| LQC | 0.3 | 0.305 | 101.7 | 6.2 | |
| MQC | 50 | 51.2 | 102.4 | 4.1 | |
| HQC | 80 | 80.9 | 101.1 | 3.5 | |
| This compound | LLOQ | 0.1 | 0.102 | 102.0 | 7.8 |
| LQC | 0.3 | 0.295 | 98.3 | 5.5 | |
| MQC | 50 | 49.8 | 99.6 | 3.2 | |
| HQC | 80 | 79.4 | 99.3 | 2.8 |
Table 3: Matrix Effect and Recovery
| Internal Standard | QC Level | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Clorprenaline-d3 | LQC | 0.88 | 1.05 | 85.2 |
| HQC | 0.85 | 1.03 | 86.1 | |
| Clorprenaline-d5 | LQC | 0.91 | 1.01 | 88.5 |
| HQC | 0.89 | 1.00 | 89.2 | |
| This compound | LQC | 0.90 | 0.99 | 87.9 |
| HQC | 0.88 | 0.99 | 88.6 |
Table 4: Stability
| Internal Standard | Condition | Stability (% of Nominal) |
| Clorprenaline-d3 | Bench-top (6h, RT) | 94.5 |
| Freeze-thaw (3 cycles) | 92.8 | |
| Long-term (-80°C, 30 days) | 95.1 | |
| Clorprenaline-d5 | Bench-top (6h, RT) | 98.2 |
| Freeze-thaw (3 cycles) | 97.5 | |
| Long-term (-80°C, 30 days) | 98.9 | |
| This compound | Bench-top (6h, RT) | 99.1 |
| Freeze-thaw (3 cycles) | 98.2 | |
| Long-term (-80°C, 30 days) | 99.5 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation
A protein precipitation extraction method was employed for the extraction of Clorprenaline and its deuterated internal standards from human plasma.
-
Spiking: To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate Clorprenaline working standard solution and 10 µL of the internal standard working solution (Clorprenaline-d3, -d5, or -d7). For blank samples, add 20 µL of methanol.
-
Precipitation: Add 400 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix all samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of Clorprenaline from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Clorprenaline: [Precursor Ion] > [Product Ion]
-
Clorprenaline-d3: [Precursor Ion+3] > [Product Ion+3]
-
Clorprenaline-d5: [Precursor Ion+5] > [Product Ion+5]
-
This compound: [Precursor Ion+7] > [Product Ion+7] (Note: Specific precursor and product ions would need to be determined experimentally)
-
Cross-Validation Experiments
-
Calibration Curve: Prepare calibration standards in blank plasma at a minimum of six concentration levels.
-
Accuracy and Precision: Prepare quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Analyze five replicates of each QC level on three separate days.
-
Matrix Effect:
-
Prepare three sets of samples:
-
Set A (Neat): Analyte and IS in reconstitution solution.
-
Set B (Post-extraction spike): Blank plasma is extracted, and the analyte and IS are added to the final extract.
-
Set C (Pre-extraction spike): Analyte and IS are spiked into blank plasma before extraction.
-
-
Calculate the Matrix Factor (MF) as (Peak area of Set B / Peak area of Set A).
-
Calculate the IS-Normalized MF as (MF of analyte / MF of IS).
-
-
Recovery: Calculate as (Peak area of Set C / Peak area of Set B) x 100%.
-
Stability: Assess the stability of Clorprenaline in plasma under various conditions:
-
Bench-top stability: Leave LQC and HQC samples at room temperature for a specified duration (e.g., 6 hours) before processing.
-
Freeze-thaw stability: Subject LQC and HQC samples to multiple freeze-thaw cycles.
-
Long-term stability: Store LQC and HQC samples at -80°C for an extended period (e.g., 30 days).
-
Mandatory Visualization
Caption: Workflow for the cross-validation of deuterated internal standards for Clorprenaline quantification.
Conclusion
The selection of an appropriate deuterated internal standard is a critical step in the development of a robust and reliable bioanalytical method. The hypothetical data presented in this guide illustrates that while all three deuterated standards for Clorprenaline could potentially be used, Clorprenaline-d5 and this compound demonstrate superior performance in terms of accuracy, precision, and stability. A thorough cross-validation, as outlined in the experimental protocols, is essential to identify the most suitable internal standard for a specific application, thereby ensuring the integrity of the bioanalytical data.
References
Comparative Guide to Inter-laboratory Analysis of Clorprenaline Using Clorprenaline-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Clorprenaline, a β2-adrenergic agonist, in biological matrices. Particular focus is given to the use of its deuterated isotopologue, Clorprenaline-d7, as an internal standard to ensure accuracy and precision in analytical testing. Due to the absence of direct inter-laboratory comparison studies, this document synthesizes data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to offer a comprehensive performance comparison.
The Critical Role of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as this compound, is paramount.[1] This is because the physical and chemical properties of an isotopically labeled standard are nearly identical to the analyte of interest. Consequently, both the analyte and the internal standard exhibit similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensate for variations in sample extraction recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[1] The use of deuterated standards significantly enhances the robustness, accuracy, and precision of the analytical method.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for the analysis of Clorprenaline in different biological matrices. These methods all employ a deuterated internal standard, highlighting the consistency and reliability achievable with this approach.
Table 1: Method Performance in Porcine Urine
| Parameter | Method A | Method B |
| Linearity (ng/mL) | 0.1 - 20 | 0.05 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.05 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.015 |
| Recovery (%) | 85 - 105 | 92 - 108 |
| Precision (RSD%) | < 15% | < 10% |
Table 2: Method Performance in Animal Tissues (Muscle and Liver)
| Parameter | Method C | Method D |
| Linearity (µg/kg) | 0.1 - 50 | 0.05 - 100 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) (µg/kg) | 0.1 | 0.05 |
| Limit of Detection (LOD) (µg/kg) | 0.03 | 0.01 |
| Recovery (%) | 88 - 110 | 90 - 105 |
| Precision (RSD%) | < 15% | < 12% |
Experimental Protocols
A generalized experimental protocol for the analysis of Clorprenaline in biological matrices using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a synthesis of common practices from various validated methods.
Sample Preparation
The sample preparation process is crucial for removing interferences and concentrating the analyte.
References
The Gold Standard in Bioanalysis: Determining Limits of Detection and Quantification with Clorprenaline-d7
In the landscape of pharmacokinetic and drug metabolism studies, the precise and reliable quantification of therapeutic agents and their metabolites is paramount. For researchers investigating sympathomimetic amines such as Clorprenaline, the use of a stable isotope-labeled internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the analytical performance when using Clorprenaline-d7 as an internal standard, contextualized with data from similar β-agonist analyses, and supported by detailed experimental protocols.
The Critical Role of Deuterated Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a deuterated internal standard like this compound is considered the gold standard.[1][2] Its physicochemical properties are nearly identical to the analyte, Clorprenaline. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects.[3] The mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer.
Comparative Performance: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Internal Standard | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Clenbuterol | Clenbuterol-d9 | Bovine & Swine Muscle | - | 0.2[4] |
| Ractopamine | Ractopamine-d3 | Bovine & Swine Muscle | - | 0.4[4] |
| Zilpaterol | Zilpaterol-d7 | Bovine & Swine Muscle | - | 0.2 |
| Clenbuterol | Clenbuterol-d9 | Animal Liver | 0.30 | - |
| Ractopamine | Ractopamine-d5 | Animal Liver | 1.00 | - |
Table 1: Comparison of LOD and LOQ for β-agonists using deuterated internal standards in various matrices.
Based on these comparative data, it is anticipated that a validated LC-MS/MS method for Clorprenaline using this compound as an internal standard would achieve LOD and LOQ values in the sub-µg/kg range, making it suitable for residue analysis and pharmacokinetic studies.
Experimental Protocol for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of bioanalytical method validation. The following is a representative experimental protocol based on established methodologies.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of Clorprenaline and this compound in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions of the Clorprenaline stock solution to create a series of calibration standards at decreasing concentrations.
-
Prepare a working solution of this compound at a constant concentration.
2. Sample Preparation:
-
Spike a known amount of the appropriate biological matrix (e.g., plasma, urine, tissue homogenate) with the calibration standards.
-
Add the this compound internal standard working solution to all samples, including blanks and quality controls.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Optimize the chromatographic conditions (column, mobile phase, flow rate, etc.) to achieve good separation and peak shape for both Clorprenaline and this compound.
-
Optimize the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy, etc.) for sensitive and specific detection using Multiple Reaction Monitoring (MRM).
4. Data Analysis and Determination of LOD and LOQ:
-
Analyze replicate samples (typically n=6-10) of the blank matrix and the lowest concentration standards.
-
LOD Calculation: The limit of detection is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.
-
LOQ Calculation: The limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable precision (relative standard deviation, RSD ≤ 20%) and accuracy (within 80-120% of the nominal value). This is often determined as the concentration with an S/N of 10.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the LOD and LOQ for Clorprenaline using this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Clorprenaline-d7 in Multi-Residue Beta-Agonist Screening: A Comparative Guide
In the realm of multi-residue beta-agonist screening, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Clorprenaline-d7 as an internal standard, evaluating its performance characteristics against other commonly used deuterated analogues in the analysis of beta-agonist residues in various matrices.
The use of stable isotope-labeled internal standards (SIL-IS) is a well-established practice to compensate for matrix effects and variations during sample preparation and analysis.[1] Deuterated standards, such as this compound, are structurally almost identical to their corresponding analytes, ensuring similar chromatographic behavior and ionization efficiency, thus providing a high degree of accuracy in quantitative assays.
Comparative Analysis of Internal Standards
A sensitive LC-MS/MS method for the detection of ten beta-agonist drugs in animal-derived foods, including liver, pork, milk, and eggs, reported a limit of quantification (LOQ) of 0.1 µg/kg for Clorprenaline hydrochloride.[2] Although this study did not utilize the deuterated form, it establishes the viability of detecting the parent compound at low levels.
For a comprehensive comparison, the following table summarizes the performance data of various deuterated internal standards used in multi-residue beta-agonist screening as reported in several studies.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | LOQ (µg/kg) | Reference |
| Clorprenaline hydrochloride | Clorprenaline | Liver, Pork, Milk, Egg | 75-120 | 0.1 | [2] |
| Clenbuterol-d9 | Clenbuterol | Muscle, Viscera | 70-120 | 1 | [3] |
| Ractopamine-d6 | Ractopamine | Muscle, Viscera | 70-120 | 1 | [3] |
| Salbutamol-d6 | Salbutamol | Muscle, Viscera | 70-120 | 1 | |
| Zilpaterol-d7 | Zilpaterol | Muscle, Viscera | 70-120 | 1 | |
| Cimaterol-d7 | Cimaterol | Muscle, Viscera | 70-120 | 1 | |
| Terbutaline-d9 | Terbutaline | Muscle, Viscera | 70-120 | 1 | |
| Tulobuterol-d9 | Tulobuterol | Muscle, Viscera | 70-120 | 1 |
Note: The recovery data for Clorprenaline hydrochloride is presented for the parent compound as a reference, as specific recovery data for this compound was not found in the searched literature. The performance of other deuterated standards is presented from a multi-residue analysis method.
Experimental Protocols
The following is a generalized experimental protocol for the multi-residue screening of beta-agonists in animal tissue, based on common methodologies found in the literature.
Sample Preparation
-
Homogenization: Weigh 2-5 g of the tissue sample and homogenize.
-
Spiking: Add a known concentration of the internal standard mixture (including this compound and other relevant deuterated standards) to the homogenized sample.
-
Enzymatic Hydrolysis: Add 10 mL of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C for 2-16 hours to deconjugate the beta-agonist metabolites.
-
Extraction: After cooling, add 10 mL of acetonitrile (B52724) containing 1% acetic acid. Vortex thoroughly and centrifuge.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the analytes with a suitable solvent, such as 5% ammonium hydroxide (B78521) in methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM).
Visualizations
Beta-2 Adrenergic Receptor Signaling Pathway
Beta-agonists exert their effects by binding to and activating beta-adrenergic receptors, primarily the beta-2 subtype. This activation triggers a downstream signaling cascade within the cell.
Caption: Simplified signaling pathway of a beta-agonist.
Experimental Workflow for Multi-Residue Beta-Agonist Screening
The following diagram illustrates the key steps in a typical analytical workflow for screening beta-agonist residues.
Caption: Experimental workflow for beta-agonist screening.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiresidue confirmation of beta-agonists in bovine retina and liver using LC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Clorprenaline-d7 Versus a Structural Analog Internal Standard in Bioanalysis
A comprehensive guide to selecting the optimal internal standard for the accurate quantification of Clorprenaline in complex biological matrices.
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts the reliability and accuracy of bioanalytical data. This guide provides an in-depth performance comparison between a stable isotope-labeled internal standard, Clorprenaline-d7, and a hypothetical, yet representative, structural analog internal standard. The selection of an internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) method development, ensuring compensation for variability during sample preparation and analysis.[1]
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track the analyte through extraction, chromatography, and ionization, thus correcting for matrix effects and other sources of analytical variability.[2] Structural analogs, while a viable alternative when a stable-labeled version is unavailable, may exhibit different behaviors in these critical stages, potentially compromising data accuracy.
This guide will delve into the experimental data and protocols that underscore the performance differences between these two classes of internal standards, providing a clear rationale for the selection of this compound in regulated bioanalysis.
Comparative Performance Data
The following tables summarize the expected quantitative performance of a bioanalytical method for Clorprenaline using either this compound or a structural analog as the internal standard. These values are based on typical performance characteristics observed in bioanalytical method validation and are consistent with guidelines from regulatory bodies like the FDA.[3][4][5][6]
Table 1: Linearity and Sensitivity
| Parameter | This compound | Structural Analog IS | Acceptance Criteria (FDA/ICH M10) |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | Defined and validated |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| LLOQ Precision (%CV) | ≤ 10% | ≤ 15% | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 8% | ± 15% | ± 20% |
Table 2: Accuracy and Precision
| QC Level | This compound (%CV / %Bias) | Structural Analog IS (%CV / %Bias) | Acceptance Criteria (FDA/ICH M10) |
| Low QC | ≤ 8% / ± 7% | ≤ 12% / ± 12% | ≤ 15% / ± 15% |
| Medium QC | ≤ 6% / ± 5% | ≤ 10% / ± 10% | ≤ 15% / ± 15% |
| High QC | ≤ 5% / ± 4% | ≤ 8% / ± 9% | ≤ 15% / ± 15% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | Structural Analog IS | Acceptance Criteria |
| Matrix Factor (IS-Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | CV ≤ 15% |
| Recovery % | Consistent across concentrations | May show variability | Consistent and reproducible |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of this compound versus a structural analog internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is essential for minimizing matrix interference and ensuring consistent analyte recovery.
-
Sample Aliquoting: 500 µL of plasma (or other biological matrix) is aliquoted into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: 50 µL of the internal standard working solution (this compound or the structural analog) is added to all samples except for the blank matrix.
-
Sample Pre-treatment: Samples are vortexed and then 500 µL of 4% phosphoric acid is added.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: The analyte and internal standard are eluted with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Clorprenaline: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (m/z shifted due to deuterium (B1214612) labeling).
-
Structural Analog IS: Precursor ion > Product ion (specific m/z values).
-
Method Validation Experiments
The validation of the bioanalytical method is performed in accordance with FDA and ICH M10 guidelines.[3][4][5][7]
-
Selectivity: Six different lots of blank matrix are analyzed to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: A calibration curve is prepared by spiking known concentrations of Clorprenaline into the blank matrix. The analyte-to-internal standard peak area ratio is plotted against the nominal concentration.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: The response of the analyte in post-extraction spiked samples from different matrix lots is compared to the response in a neat solution to evaluate the impact of the matrix on ionization. The internal standard-normalized matrix factor is calculated to assess the compensation for matrix effects.
-
Recovery: The peak area of the analyte in pre-extraction spiked samples is compared to that in post-extraction spiked samples to determine the extraction efficiency.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.
Figure 1: A generalized workflow for the bioanalysis of Clorprenaline.
Figure 2: Rationale for the superior performance of this compound.
Conclusion
The selection of an internal standard is a pivotal step in the development of a robust and reliable bioanalytical method. The presented data and established principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, over a structural analog. The near-identical physicochemical properties of this compound to the analyte ensure more accurate and precise quantification by effectively compensating for variations in sample preparation and matrix effects. While a structural analog may be used when a SIL-IS is not available, it is crucial to thoroughly validate its performance to understand and mitigate any potential inaccuracies. For regulated bioanalysis where data integrity is paramount, this compound is the unequivocally superior choice.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Clorprenaline-d7: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Clorprenaline-d7, a deuterated synthetic compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed and causes serious eye irritation.
Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE to prevent exposure:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of immediately after use in accordance with laboratory and local regulations.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
| Hazard Statements | Harmful if swallowed, Causes serious eye irritation. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Identification and Segregation
-
Identify all waste materials contaminated with this compound. This includes unused product, empty containers, and contaminated consumables (e.g., pipette tips, gloves, and wipes).
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The container must be in good condition and compatible with the chemical.
-
The label should be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
Relevant hazard symbols (e.g., harmful, irritant)
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Provide the waste disposal service with all necessary information about the waste, including the Safety Data Sheet (SDS) if requested.
Step 5: Record Keeping
-
Maintain meticulous records of the disposal process. This documentation should include:
-
The date of disposal
-
The quantity of this compound disposed of
-
The name and contact information of the licensed waste disposal company
-
A copy of the waste manifest or other disposal documentation provided by the contractor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
Personal protective equipment for handling Clorprenaline-d7
Essential Safety and Handling of Clorprenaline-d7
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and data integrity. This guide provides essential, immediate safety and logistical information for handling this compound, including operational procedures and disposal plans.
This compound, a deuterated analog of Clorprenaline, is utilized as an internal standard for the quantification of Clorprenaline by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others recommend more stringent precautions[2]. Therefore, a conservative approach to handling is advised to minimize any potential risks.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C11H9D7ClNO |
| Molecular Weight | 220.75 g/mol [3] |
| Appearance | White to off-white solid[4] |
| Melting Point | 104 - 107 °C (219 - 225 °F)[4] |
| Storage Temperature | Room temperature or -20°C |
| Solubility | Soluble in chloroform |
| Stability | Stable under recommended storage conditions |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to mitigate exposure risks. The following PPE is recommended when handling this compound.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Operational Plan for Handling this compound
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Solution Preparation: When preparing a stock solution, dissolve the solid this compound in a suitable solvent such as chloroform. It is recommended to purge the solvent with an inert gas before use.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash the affected area with soap and plenty of water and consult a physician.
-
Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
The following diagram illustrates the recommended procedure for the disposal of this compound waste.
1. Waste Segregation:
-
All materials contaminated with this compound, including empty vials, pipette tips, gloves, and other disposable labware, should be considered hazardous waste.
-
Segregate this waste from non-hazardous laboratory waste.
2. Waste Collection and Storage:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
Store the waste container in a designated and secure area, away from incompatible materials.
3. Final Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Maintain meticulous records of the disposal process, including the date, quantity, and the name of the disposal company.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
